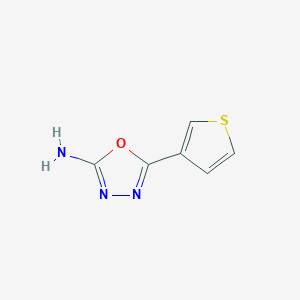

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-1-2-11-3-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGDOCZFJCKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602712 | |

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016526-97-8 | |

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine

This in-depth technical guide provides a detailed protocol for the synthesis and comprehensive characterization of the novel heterocyclic compound, 5-(3-thienyl)-1,3,4-oxadiazol-2-amine. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a practical experimental workflow and the underlying scientific rationale. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiophene ring, a bioisostere of the phenyl ring, often enhances the biological efficacy of small molecules.[3] The target molecule, this compound, represents a promising candidate for further investigation in drug discovery programs due to the synergistic potential of these two heterocyclic systems. This guide outlines a robust synthetic pathway and a suite of analytical techniques for its unambiguous characterization.

Part 1: Synthesis of this compound

The synthesis of the target compound is accomplished through a two-step process, commencing with the formation of thiophene-3-carbohydrazide, followed by cyclization with cyanogen bromide to yield the desired 2-amino-1,3,4-oxadiazole derivative. This approach is a well-established and efficient method for the preparation of this class of compounds.[4]

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of Thiophene-3-carbohydrazide

-

To a solution of thiophene-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

The solvent is removed under reduced pressure to yield the crude methyl thiophene-3-carboxylate.

-

The crude ester is dissolved in ethanol, and hydrazine hydrate (3.0 eq) is added.

-

The mixture is refluxed for 6 hours.

-

Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford thiophene-3-carbohydrazide.

Step 2: Synthesis of this compound

-

Thiophene-3-carbohydrazide (1.0 eq) is dissolved in an aqueous solution of sodium bicarbonate (2.0 eq).

-

Cyanogen bromide (1.1 eq) dissolved in a minimal amount of methanol is added dropwise to the stirred solution at room temperature.

-

The reaction is stirred for 12 hours.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.

Part 2: Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₅N₃OS |

| Molecular Weight | 181.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF, sparingly in ethanol |

Spectroscopic and Spectrometric Data

1. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (amine) |

| 3100-3150 | C-H stretching (aromatic) |

| 1610-1630 | C=N stretching (oxadiazole) |

| 1500-1550 | C=C stretching (thiophene) |

| 1050-1100 | C-O-C stretching (oxadiazole) |

| 700-800 | C-S stretching (thiophene) |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The expected chemical shifts are predicted based on analogous structures.[5][6]

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.80 | m | 3H | Thiophene protons |

| ~7.10 | s | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C5 of oxadiazole |

| ~158.0 | C2 of oxadiazole |

| ~120.0-130.0 | Thiophene carbons |

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Technique | Expected m/z Value |

| ESI-MS | [M+H]⁺ = 182.02 |

Characterization Workflow

Caption: Workflow for the characterization of the target molecule.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and related fields. The successful synthesis and characterization of this novel compound will enable its further evaluation in various biological assays, potentially leading to the discovery of new therapeutic agents.

References

-

Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]

-

Reddy, T. S., & al., e. (2021). A KHSO4 mediated facile synthesis of 2-amino-1,3,4-oxadiazole derivatives. Tetrahedron, 96, 132382. [Link]

- Li, Z., & al., e. (2022). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 87(1), 548-559.

-

Nguyen, T. H., & al., e. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

- Al-Amiery, A. A., & al., e. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Chemistry, 2021, 6658934.

- Kumar, A., & al., e. (2010). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(23), 7059-7062.

- Pisano, C., & al., e. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 553-559.

-

Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

- Bollikolla, H. B., & al., e. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276.

-

Farmacia Journal. (n.d.). synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Retrieved from [Link]

- Popiołek, Ł., & al., e. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(16), 4949.

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

- Singh, S., & al., e. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. World Journal of Pharmaceutical Research, 7(12), 341-351.

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

- Al-Adilee, K. J., & al., e. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(4), 45-53.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

- Kos, J., & al., e. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2110.

-

National Institutes of Health. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- Pathak, S., & al., e. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54.

- Salama, E. E. (2020).

-

MDPI. (n.d.). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

JETIR. (n.d.). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(2-Thienyl)-1,2,4-oxadiazol-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Isomerism

Understanding the molecular structure is fundamental to interpreting its spectral data. 5-(3-thienyl)-1,3,4-oxadiazol-2-amine can exist in tautomeric forms, primarily the amino and imino forms. Theoretical studies on similar 2-amino-1,3,4-oxadiazoles suggest that the amino tautomer is generally the more stable and predominant form.[4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for this class of compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Employ a standard pulse program such as zgpg30.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹H NMR Spectral Analysis (Predicted)

While experimental data is unavailable, predicted ¹H NMR data for the closely related analog, 5-(5-methyl-3-thienyl)-1,3,4-oxadiazol-2-amine, provides valuable insight.[1] The expected chemical shifts (δ) in ppm are:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Thienyl-H | 7.0 - 8.0 | m | - |

| NH₂ | 5.0 - 7.0 | br s | - |

-

Thienyl Protons: The protons on the thiophene ring are expected to appear in the aromatic region (7.0 - 8.0 ppm) as multiplets due to spin-spin coupling. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the thienyl ring.

-

Amine Protons: The amine protons will likely appear as a broad singlet in the region of 5.0 - 7.0 ppm. The chemical shift and broadness of this peak can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectral Analysis (Predicted)

Predicted ¹³C NMR data for 5-(5-methyl-3-thienyl)-1,3,4-oxadiazol-2-amine suggests the following approximate chemical shifts:[1]

| Carbon | Expected Chemical Shift (ppm) |

| C=N (Oxadiazole) | 150 - 165 |

| C-NH₂ (Oxadiazole) | 160 - 170 |

| Thienyl Carbons | 120 - 140 |

-

Oxadiazole Carbons: The two carbons of the 1,3,4-oxadiazole ring are expected to resonate at low field (downfield) due to the deshielding effect of the electronegative nitrogen and oxygen atoms.

-

Thienyl Carbons: The carbons of the thiophene ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

IR Spectral Analysis

An FTIR spectrum of the related compound 2-amino-5-(2-thienyl)-1,3,4-oxadiazole provides a good reference for the expected vibrational modes.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3100 - 3300 | Medium, often two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C=N stretch (oxadiazole) | 1630 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O-C stretch (oxadiazole) | 1020 - 1250 | Strong |

-

N-H Stretching: The primary amine group is expected to show two characteristic stretching bands in the 3100-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C=N Stretching: The C=N bond of the oxadiazole ring will give rise to a strong absorption band in the 1630-1680 cm⁻¹ region.

-

C-O-C Stretching: A strong band corresponding to the C-O-C stretching vibration of the oxadiazole ring is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization technique that is useful for determining the molecular weight.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern.

Mass Spectral Analysis (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern under EI conditions is likely to involve the cleavage of the heterocyclic rings.

Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.

-

Molecular Ion Peak: The molecular ion peak will be observed at an m/z value corresponding to the exact mass of the molecule.

-

Key Fragment Ions: Common fragmentation pathways for 1,3,4-oxadiazoles involve the cleavage of the oxadiazole ring. We can anticipate the formation of fragment ions corresponding to the thienyl cation and the oxadiazole-amine radical, or the thienyl-nitrile cation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predicted data for close analogs with fundamental principles of spectroscopic interpretation, researchers can establish a robust analytical framework for the characterization of this and similar heterocyclic compounds. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the accurate and efficient structural elucidation of novel chemical entities.

References

-

SpectraBase. 2-amino-5-(2-thienyl)-1,3,4-oxadiazole - Optional[FTIR] - Spectrum. Available from: [Link].

-

Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available from: [Link].

-

Journal of Global Pharma Technology. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available from: [Link].

-

Journal of Medicinal Chemistry. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor. Available from: [Link].

-

Molecules. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available from: [Link].

-

Asian Journal of Chemistry. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Available from: [Link].

-

RJPT. Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Available from: [Link].

-

Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available from: [Link].

-

ResearchGate. Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. Available from: [Link].

-

Neliti. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Available from: [Link].

-

MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link].

-

Pak-J-Pharm-Sci.net. substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Available from: [Link].

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link].

-

JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link].

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link].

-

SpectraBase. 5-(2-Thienyl)-1,2,4-oxadiazol-3-amine - Optional[MS (GC)] - Spectrum. Available from: [Link].

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. Available from: [Link].

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. Available from: [Link].

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available from: [Link].

-

ResearchGate. Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link].

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link].

-

ResearchGate. (PDF) 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available from: [Link].

-

SpectraBase. 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 5-(3-thienyl)-1,3,4-oxadiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic characteristics, solubility, lipophilicity, stability, and spectroscopic signature of this compound. Beyond a mere presentation of data, this guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters. By integrating theoretical insights with practical methodologies, this whitepaper serves as an authoritative resource for the characterization and application of this compound and related pharmacophores in medicinal chemistry.

Introduction: The Significance of this compound

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thienyl group introduces unique electronic and steric features, while the 2-amino substituent provides a crucial site for further chemical modification and interaction with biological targets. The specific isomer, this compound (CAS Number: 1016526-97-8), is a compound of significant interest for its potential as a lead structure in drug discovery programs.[3]

A thorough understanding of the physicochemical properties of this molecule is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a detailed exploration of these characteristics, underpinned by robust experimental protocols.

Structural and Electronic Properties

The chemical structure of this compound is characterized by the fusion of two key heterocyclic rings: a thiophene and a 1,3,4-oxadiazole. This combination results in a planar molecule with a unique distribution of electron density.

Molecular Formula: C₆H₅N₃OS[3] Molecular Weight: 167.19 g/mol [3][4]

The thienyl ring, being electron-rich, can engage in various non-covalent interactions, including π-π stacking. The 1,3,4-oxadiazole ring is known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[5] The exocyclic amino group is a key hydrogen bond donor and a nucleophilic center for derivatization.

Synthesis and Purification

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of thiosemicarbazide derivatives.

General Synthesis Workflow

The synthesis of this compound can be conceptualized through the following workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Thiophene-3-carbohydrazide. Thiophene-3-carboxylic acid is esterified and subsequently reacted with hydrazine hydrate to yield thiophene-3-carbohydrazide.

-

Step 2: Synthesis of 1-(Thiophene-3-carbonyl)thiosemicarbazide. Thiophene-3-carbohydrazide is treated with potassium thiocyanate in the presence of hydrochloric acid.

-

Step 3: Oxidative Cyclization. The resulting thiosemicarbazide derivative is cyclized using an oxidizing agent, such as iodine in the presence of a base (e.g., sodium hydroxide), to afford the final product, this compound.

Purification: Recrystallization

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid. The purity is then assessed by melting point determination and chromatographic methods.

Physical Properties

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to approximately 15-20 °C below the expected melting point, and then the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

For illustrative purposes, the melting point of the isomeric 2-amino-5-phenyl-1,3,4-oxadiazole is reported to be around 243-245 °C.[6]

Solubility

Solubility in aqueous and organic media is a crucial parameter influencing a compound's bioavailability and formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

An excess amount of the compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents).

-

The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Computed LogP Values for Related Compounds:

| Compound | Computed LogP | Source |

| 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine | 1.3041 | [7] |

| 5-(5-Methyl-3-thienyl)-1,3,4-oxadiazol-2-amine | 1.1 (XLogP3-AA) | [8] |

| 2-Methyl-5-(2-thienyl)-1,3,4-oxadiazole | 1.5 (XLogP3) | [9] |

Experimental Protocol: Shake-Flask Method for LogP Determination

-

A solution of the compound at a known concentration is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

Equal volumes of the aqueous and organic phases are combined in a sealed container.

-

The mixture is agitated until partitioning equilibrium is achieved (e.g., 24 hours).

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for the experimental determination of LogP.

Chemical Properties

Acidity/Basicity (pKa)

The pKa value(s) of a compound determine its ionization state at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. The 2-amino group on the oxadiazole ring is expected to be basic.

Rationale for pKa Determination: Understanding the pKa is crucial for predicting the behavior of the compound in physiological environments, such as the stomach (low pH) and intestines (higher pH).

Experimental Protocol: Potentiometric Titration

-

A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Chemical Stability

Assessing the stability of the compound under various stress conditions is essential for determining its shelf-life and its suitability for formulation.

Experimental Protocol: Forced Degradation Studies

-

Solutions of the compound are prepared in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂).

-

The solutions are stored at elevated temperatures (e.g., 60 °C) for a defined period.

-

Photostability is assessed by exposing a solution of the compound to UV light.

-

At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the thienyl ring and the amino group. The chemical shifts and coupling constants of the thienyl protons will be indicative of the 3-substitution pattern. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thienyl and oxadiazole rings. The chemical shifts of the oxadiazole carbons are typically in the range of 150-170 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3100-3500 cm⁻¹ for the amino group.[11]

-

C=N stretching: Around 1610-1650 cm⁻¹ for the oxadiazole ring.[6]

-

C-O-C stretching: Characteristic of the oxadiazole ring.

-

Thienyl C-H and C=C stretching: In the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ).[3][4]

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. A comprehensive understanding of these parameters is a prerequisite for the rational design and development of new therapeutic agents based on this promising heterocyclic scaffold. The methodologies described herein are intended to empower researchers to generate reliable and reproducible data, thereby accelerating the translation of novel chemical entities from the laboratory to clinical applications.

References

-

Shafi, S., Rajesh, R., & Senthilkumar, S. (2020). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. Available from: [Link]

-

Rasayan Journal of Chemistry. (2017). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Available from: [Link]

-

Semantic Scholar. synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Available from: [Link]

-

Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available from: [Link]

-

Kucera, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1988. Available from: [Link]

-

Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available from: [Link]

-

Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available from: [Link]

-

Asghar, S. F., Yasin, K. A., & Aziz, S. (2018). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]

-

PubChem. 2-Methyl-5-(2-thienyl)-1,3,4-oxadiazole. Available from: [Link]

-

Thoreauchem. This compound. Available from: [Link]

-

SpectraBase. 1,3,4-oxadiazole-2-thiol, 5-(2-thienyl)-. Available from: [Link]

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. Available from: [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

-

Chitre, T. S., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(21), 7393. Available from: [Link]

-

National Center for Biotechnology Information. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

-

Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of 4-(5- methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 71, 1-6. Available from: [Link]

-

Bincoletto, C., et al. (2001). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. Available from: [Link]

-

Kumar, A., et al. (2011). 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. ResearchGate. Available from: [Link]

-

SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-[[(3-fluorophenyl)methyl]thio]-. Available from: [Link]

-

SpectraBase. 5-(2-Thienyl)-1,2,4-oxadiazol-3-amine. Available from: [Link]

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. Available from: [Link]

- Google Patents. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound-1016526-97-8 - Thoreauchem [thoreauchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. guidechem.com [guidechem.com]

- 9. 2-Methyl-5-(2-thienyl)-1,3,4-oxadiazole | C7H6N2OS | CID 10261442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(3-thienyl)-1,3,4-oxadiazol-2-amine (CAS Number: 1016526-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities.[1] The incorporation of a thienyl moiety is also a common strategy in drug design to enhance therapeutic potential.[2] This document details the chemical identity, a proposed synthesis protocol, expected spectroscopic characteristics, and a discussion of its potential biological activities, drawing upon established knowledge of analogous structures.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 1016526-97-8[2]

-

Molecular Formula: C₆H₅N₃OS

-

Molecular Weight: 167.19 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

| Property | Predicted Value | Source |

| Purity | >95% | [2] |

| Appearance | White to off-white solid | Analogous compounds |

| Solubility | Soluble in DMSO and DMF | General for oxadiazoles |

Proposed Synthesis Protocol

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established routes. A common and effective method involves the cyclization of a semicarbazone derivative. The following protocol is a proposed pathway based on analogous syntheses.[3]

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of Thiophene-3-carbaldehyde Semicarbazone

-

Reactants:

-

Thiophene-3-carbaldehyde (1 equivalent)

-

Semicarbazide hydrochloride (1.1 equivalents)

-

Sodium acetate (1.5 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve thiophene-3-carbaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water and add it to the aldehyde solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold water, and dried.

-

Step 2: Oxidative Cyclization to this compound

-

Reactants:

-

Thiophene-3-carbaldehyde semicarbazone (1 equivalent)

-

Chloramine-T (2 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

Suspend the semicarbazone in ethanol in a round-bottom flask.

-

Add Chloramine-T to the suspension.

-

Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is washed with cold water, dried, and recrystallized from a suitable solvent like ethanol to afford the pure product.

-

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.[4][5][6][7][8]

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

A broad singlet corresponding to the -NH₂ protons around 7.0-7.5 ppm.

-

Multiplets for the three protons of the thiophene ring, typically in the range of 7.0-8.5 ppm. The exact splitting pattern will depend on the coupling constants between the protons at positions 2, 4, and 5 of the thienyl ring.

-

¹³C NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr pellet

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretching vibrations of the primary amine group in the region of 3100-3400 cm⁻¹.

-

C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹.

-

C-O-C stretching of the oxadiazole ring in the range of 1020-1250 cm⁻¹.

-

Characteristic bands for the thiophene ring.

-

Mass Spectrometry

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Expected m/z:

-

The molecular ion peak [M]⁺ is expected at m/z = 167.

-

Fragmentation patterns would likely involve the cleavage of the oxadiazole and thiophene rings.

-

Potential Biological Activities and Applications

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1] The presence of the thiophene ring is also associated with diverse biological activities.[2]

Antimicrobial Activity

Numerous studies have reported significant antibacterial and antifungal activities for 2-amino-5-aryl-1,3,4-oxadiazoles.[9][10][11] The antimicrobial efficacy is often influenced by the nature of the substituent at the 5-position of the oxadiazole ring. Thiophene-containing oxadiazoles have shown promising activity against various bacterial and fungal strains.[2] It is therefore highly probable that this compound will exhibit antimicrobial properties. Further screening against a panel of pathogenic bacteria and fungi is warranted.

Anticancer Activity

The 1,3,4-oxadiazole moiety is present in several anticancer agents.[12] Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][13][14] The mechanism of action can vary, including the inhibition of specific enzymes or interference with cell signaling pathways. Given the established anticancer potential of this chemical class, this compound represents a promising candidate for anticancer drug discovery and should be evaluated for its cytotoxic and anti-proliferative effects.

Other Potential Activities

Derivatives of 1,3,4-oxadiazole have also been investigated for a variety of other therapeutic applications, including:

-

Anti-inflammatory activity

-

Anticonvulsant activity

-

Antiviral activity

-

Enzyme inhibition (e.g., cholinesterase)[4]

The specific biological profile of this compound would need to be determined through comprehensive biological screening.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. This guide has provided its chemical identity, a plausible and detailed synthesis protocol, and predicted spectroscopic data to aid in its preparation and characterization. The established biological activities of related 1,3,4-oxadiazole and thiophene-containing molecules strongly suggest that this compound is a promising candidate for screening for antimicrobial, anticancer, and other therapeutic activities. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

-

Thoreauchem. This compound-1016526-97-8. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. National Institutes of Health. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. MDPI. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journals. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. ScienceDirect. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. National Institutes of Health. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health. [Link]

-

synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]

-

5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. ResearchGate. [Link]

-

Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

Sources

- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Preclinical Success

In the intricate journey of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) often dictate its trajectory. Among these, aqueous solubility stands as a paramount gatekeeper to bioavailability and, ultimately, therapeutic efficacy. The molecule at the nexus of this guide, 5-(3-thienyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound featuring both a thiophene and a 1,3,4-oxadiazole-2-amine moiety, presents a unique and compelling case study. The 1,3,4-oxadiazole ring is a known bioisostere for esters and amides, often enhancing metabolic stability and receptor binding, while the thiophene ring can influence lipophilicity and overall molecular conformation.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively assess the solubility of this promising scaffold in a variety of solvent systems, a critical step in its preclinical evaluation.

Deconstructing the Molecule: A Physicochemical Perspective

Understanding the structural attributes of this compound is fundamental to predicting its solubility behavior. The molecule's architecture suggests a delicate interplay of polar and non-polar characteristics.

-

The Polar Core: The 1,3,4-oxadiazole ring, with its two nitrogen atoms and one oxygen atom, along with the primary amine group (-NH2), introduces significant polarity and hydrogen bonding capabilities (both donor and acceptor sites).[2] These features are anticipated to favor solubility in polar solvents.

-

The Lipophilic Moiety: Conversely, the thiophene ring, an aromatic heterocycle, contributes to the molecule's lipophilicity. This characteristic will influence its solubility in non-polar or weakly polar organic solvents.[3][4]

The principle of "like dissolves like" serves as a foundational concept here; polar solvents will more effectively solvate the polar regions of the molecule through dipole-dipole interactions and hydrogen bonding, while non-polar solvents will better accommodate the non-polar thiophene ring.[5][6][7] The overall solubility in a given solvent will be a net result of these competing interactions.

The Imperative of Solubility Determination: A Regulatory and Formulation Standpoint

The determination of a drug candidate's solubility is not merely an academic exercise; it is a critical-path activity in drug development with profound regulatory and formulation implications.[8] The U.S. Food and Drug Administration (FDA) and other regulatory bodies utilize solubility data as a key component of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[9][10] This classification can significantly impact the regulatory pathway, potentially allowing for biowaivers for certain oral dosage forms.[11]

From a formulation perspective, understanding the solubility profile across a range of solvents, including aqueous buffers at different pH values and relevant organic solvents, is essential for:

-

Developing robust formulations: Whether for oral, parenteral, or topical delivery, the drug must be dissolved in a suitable vehicle.

-

Enabling preclinical studies: Consistent and known concentrations in dosing vehicles are paramount for accurate toxicological and pharmacological assessments.

-

Guiding salt and polymorph screening: Solubility differences between various solid forms can have a dramatic impact on bioavailability.

Experimental Design for Robust Solubility Assessment

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This involves both thermodynamic and kinetic solubility assessments.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[12] The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its determination due to its reliability for compounds with low solubility.[13][14]

Figure 1: Workflow for the Shake-Flask Method.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Preparation: Add an excess amount of this compound to a series of glass vials containing a precise volume of the selected solvents. The excess solid is crucial to ensure saturation.[13]

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and functionalities. A suggested starting panel is presented in Table 1.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. Periodic sampling can be conducted to confirm that equilibrium has been reached (i.e., the concentration no longer changes over time).[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PTFE). It is critical to avoid disturbing the solid phase during this step.[13]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.[16]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in dimethyl sulfoxide, DMSO) upon dilution into an aqueous buffer.[8] While not a true thermodynamic value, it is a valuable high-throughput screening tool in early drug discovery to quickly flag compounds with potential solubility issues.[16]

Figure 2: High-Level Kinetic Solubility Workflow.

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data for this compound should be tabulated.

Table 1: Proposed Solvent Panel and Expected Solubility Trends

| Solvent | Polarity Index | Solvent Type | Expected Solubility Trend |

| Water (pH 7.4 Buffer) | 10.2 | Polar Protic | Moderate to Low |

| Ethanol | 5.2 | Polar Protic | Moderate to High |

| Methanol | 6.6 | Polar Protic | Moderate to High |

| Acetone | 5.1 | Polar Aprotic | Moderate |

| Acetonitrile | 5.8 | Polar Aprotic | Moderate |

| Dichloromethane | 3.1 | Weakly Polar Aprotic | Low |

| Toluene | 2.4 | Non-polar Aprotic | Very Low |

| Hexane | 0.1 | Non-polar Aprotic | Very Low |

Interpretation of Results:

-

High solubility in polar protic solvents (e.g., ethanol, methanol) would indicate that the hydrogen bonding capabilities of the 1,3,4-oxadiazole-2-amine moiety are dominant.

-

Significant solubility in polar aprotic solvents (e.g., acetone, acetonitrile) would also point to the importance of the polar core of the molecule.

-

Low solubility in non-polar solvents (e.g., toluene, hexane) would be expected, given the polar functional groups.

-

Aqueous solubility at physiological pH (7.4) is the most critical parameter for predicting oral bioavailability.[13] Due to the presence of the basic amine group, the solubility of this compound is expected to be pH-dependent, with higher solubility at lower pH values where the amine is protonated. Therefore, determining the pKa of the compound and measuring solubility across a pH range (e.g., pH 1.2 to 7.4) is highly recommended.[9][17]

Advanced Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility experiments (e.g., via X-ray powder diffraction) to ensure consistency.

-

Compound Purity: The purity of the this compound sample must be high, as impurities can affect the measured solubility.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

-

Adsorption: Low-solubility compounds can sometimes adsorb to the surfaces of vials and filters. This should be investigated to prevent underestimation of solubility.[13]

Conclusion: A Roadmap to Informed Decision-Making

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. By employing robust experimental methodologies, such as the gold-standard shake-flask method, and carefully considering the physicochemical properties of the molecule, researchers can generate high-quality, reliable data. This data is not only fundamental to understanding the compound's behavior in various solvent systems but is also indispensable for guiding formulation development, ensuring the validity of preclinical studies, and making informed decisions on the path toward clinical candidacy. A thorough understanding of solubility is a non-negotiable prerequisite for unlocking the full therapeutic potential of this promising molecular scaffold.

References

- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- Semantic Scholar. (n.d.). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.

- Scribd. (n.d.). Solubility Verification Methods | PDF.

- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.

- Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals.

- ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- ResearchGate. (2002, April). Prediction of drug solubility from structure.

- (n.d.). synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- (n.d.). Solubility and Polarity.

- RAPS. (2018, August 8). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance.

- FDA. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.

- YouTube. (2023, March 2). Description and Solubility Tests as per USP EP.

- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?

- (2012, December 15). USP DESCRIPTION AND SOLUBILITY.pdf.

- PubChem. (n.d.). 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-.

- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- NIH. (n.d.). Dissolution Testing for Generic Drugs: An FDA Perspective.

- NIH. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.

- Homework.Study.com. (n.d.). How does polarity affect solubility?

- YouTube. (2025, December 6). Why Does Polarity Affect Compound Solubility Behavior?

- Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES.

- (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- (n.d.). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.

- (n.d.). 5-thien-2-yl-1,3,4-oxadiazol-2-amine.

- DTIC. (n.d.). SOLUBILITY REPORT OF 3-(5-AMINO-1,2,4-OXADIAZOL-3-YL)-4-NITRO.

- PubMed Central. (2022, March 25). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study.

- PubMed. (n.d.). 5-Phenyl-1,3,4-oxadiazol-2-amine.

- ChemicalBook. (2023, July 12). 5-THIEN-2-YL-1,3,4-OXADIAZOL-2-AMINE | 27049-71-4.

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. homework.study.com [homework.study.com]

- 7. Khan Academy [khanacademy.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. [PDF] Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules | Semantic Scholar [semanticscholar.org]

crystal structure of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Predicted Crystal Structure of 5-(3-thienyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted , a heterocyclic compound of significant interest in medicinal chemistry. While a definitive experimental crystal structure for this specific molecule is not yet publicly available, this document synthesizes crystallographic data from closely related analogues to construct a robust, predictive model of its molecular geometry and supramolecular architecture. We present detailed, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. The narrative focuses on the anticipated intermolecular interactions—specifically N–H···N hydrogen bonding, π–π stacking, and other weak interactions—that are expected to govern the crystal packing. All quantitative predictions are summarized in structured tables, and key workflows are visualized using diagrams to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for future experimental work.

Introduction: The Scientific Rationale

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1][2] When coupled with a thiophene moiety—another cornerstone of pharmacologically active molecules known for its diverse biological activities—the resulting heterocyclic system presents a compelling target for drug discovery programs.[3] this compound combines these two key fragments, making an understanding of its three-dimensional structure crucial for rational drug design and structure-activity relationship (SAR) studies.

The crystal structure provides the ultimate empirical evidence of molecular conformation and the specific non-covalent interactions that dictate how molecules assemble in the solid state. These interactions are fundamental to material properties such as solubility, stability, and dissolution rate, which are critical parameters in drug development. This guide aims to bridge the current knowledge gap by providing a detailed predictive analysis of this structure, grounded in authoritative data from analogous compounds.

Synthesis and Crystallization: From Molecule to Single Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols outlined below are based on established synthetic routes for 2-amino-5-aryl-1,3,4-oxadiazoles.[4][5]

Proposed Synthesis Protocol

The most reliable pathway to the title compound involves the cyclization of an acylthiosemicarbazide intermediate. The causality behind this choice lies in its high efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of 1-(Thiophene-3-carbonyl)thiosemicarbazide

-

Dissolve thiophene-3-carbohydrazide (1 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add an equimolar amount of potassium thiocyanate (KSCN) to the solution.

-

Slowly add concentrated hydrochloric acid (HCl) (1.2 eq.) dropwise while stirring vigorously in an ice bath. The acid protonates the thiocyanate, which then reacts with the hydrazide.

-

After the addition is complete, reflux the mixture for 4-6 hours. The heat drives the condensation reaction to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Step 2: Oxidative Cyclization to this compound

-

Suspend the 1-(thiophene-3-carbonyl)thiosemicarbazide (1 eq.) in ethanol.

-

Add an oxidizing and cyclizing agent. A common and effective choice is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or an iodine/NaOH system.[5][6] Add the reagent portion-wise at room temperature. This reagent facilitates the intramolecular cyclodesulfurization.

-

Stir the reaction at room temperature for 8-12 hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the compound by column chromatography or recrystallization.

Recommended Crystallization Protocol

The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered lattice. Slow evaporation is a robust and accessible method for achieving this.

-

Dissolve the purified compound in a minimal amount of a suitable solvent. A good starting point is a solvent system in which the compound is moderately soluble, such as an ethanol/chloroform mixture or acetone.[7]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap or paraffin film pierced with a few small holes. This controls the rate of solvent evaporation; slow evaporation is critical for the growth of large, well-ordered crystals.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days for the formation of single crystals.

Predicted Crystal Structure and Supramolecular Assembly

Based on extensive data from analogous structures containing 2-amino-1,3,4-oxadiazole/thiadiazole and thienyl/furyl/pyridyl moieties, we can predict the key structural features of this compound with high confidence.[8][9][10]

Molecular Geometry

The core 1,3,4-oxadiazole ring is expected to be essentially planar. The primary point of conformational flexibility is the rotation around the C-C single bond connecting the oxadiazole and thienyl rings. The dihedral angle between the planes of these two rings will likely be non-zero, probably in the range of 5° to 35°, influenced by crystal packing forces.[9][10] This slight twist minimizes steric hindrance while allowing for effective electronic communication between the two aromatic systems.

Caption: Predicted molecular structure of the title compound.

Dominant Intermolecular Interactions

The supramolecular assembly in the crystal lattice will be governed by a hierarchy of non-covalent interactions.

-

N–H···N Hydrogen Bonding: The most significant interaction will be the formation of intermolecular N–H···N hydrogen bonds. The amine group (donor) on one molecule will interact with a nitrogen atom of the oxadiazole ring (acceptor) on an adjacent molecule. This interaction is consistently observed to form centrosymmetric dimers, creating a robust R²₂(8) ring motif.[9][10][11] This dimer is the fundamental building block of the crystal structure.

-

π–π Stacking Interactions: The planar aromatic systems of the oxadiazole and thiophene rings are prime candidates for π–π stacking. It is probable that the crystal packing will feature offset stacking between the rings of adjacent dimers, with centroid-to-centroid distances expected to be in the range of 3.3 to 3.7 Å.[8][9]

-

Weak C–H···N/O and C–H···π Interactions: The crystal packing will be further stabilized by a network of weaker interactions. Aromatic C-H donors from the thiophene ring are likely to form weak C–H···N or C–H···O hydrogen bonds with the oxadiazole ring of neighboring molecules.[12] Additionally, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also anticipated.[9]

Caption: Key predicted intermolecular interactions in the crystal lattice.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following outlines a self-validating protocol for the determination of the crystal structure. Each step includes internal checks to ensure data quality.

Caption: Standard workflow for single-crystal X-ray structure determination.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil.[11]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion.[8] Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption. The internal agreement factor, R(int), serves as a key metric for data quality.

-

Structure Solution: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial electron density map and locate the positions of most non-hydrogen atoms.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and then refined using a riding model.[8]

-

Validation: The final model is validated using software like PLATON or CheckCIF. Key indicators include the final R-factors (R1, wR2) and the goodness-of-fit (GooF). The final structural information is compiled into a Crystallographic Information File (CIF).

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for this compound, based on the common monoclinic space groups observed for its analogues.[8][9][11][13]

| Parameter | Predicted Value | Rationale / Analogue Reference |

| Empirical Formula | C₇H₅N₃OS | Based on molecular structure |

| Formula Weight | 179.20 g/mol | Calculated from formula |

| Crystal System | Monoclinic | Commonly observed for similar heterocyclic systems.[8][13] |

| Space Group | P2₁/c or C2/c | Common centrosymmetric space groups for this crystal system. |

| a (Å) | 11 - 14 | Based on unit cell dimensions of analogues.[9][10] |

| b (Å) | 5 - 8 | Based on unit cell dimensions of analogues.[8][9] |

| c (Å) | 11 - 15 | Based on unit cell dimensions of analogues.[8][10] |

| β (°) ** | 95 - 117 | Based on unit cell dimensions of analogues.[8][10] |

| Volume (ų) ** | 800 - 1100 | Calculated from cell parameters. |

| Z | 4 | Number of molecules per unit cell, typical for these space groups. |

| Calculated Density (g/cm³) | ~1.45 | Calculated from formula weight, Z, and volume. |

| Key Interactions | N–H···N Dimers, π–π stacking | Consistently observed in all 2-amino substituted analogues.[8][9] |

Conclusion

This technical guide provides a scientifically grounded, predictive framework for the . We predict a structure dominated by robust, centrosymmetric N–H···N hydrogen-bonded dimers, which are further assembled into a three-dimensional network via π–π stacking and weaker C–H-mediated interactions. The detailed experimental protocols provided herein offer a clear and validated pathway for the synthesis, crystallization, and ultimate experimental determination of this structure. The confirmation and refinement of this predicted model will be invaluable for the continued development of 1,3,4-oxadiazole derivatives as therapeutic agents.

References

-

Köysal, Y., Deniz, S., Butcher, R. J., et al. (2014). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o63. [Link]

-

Nepovimova, E., Hrabinova, M., Dolezal, R., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. [Link]

-

Paswan, S., Bharty, M. K., Kumari, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

-

Gomni, A. C., Zgârian, R. G., & Nuțӑ, D. C. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal, 66(3), 553-558. [Link]

-

Gomni, A. C., Zgârian, R. G., & Nuțӑ, D. C. (2018). Synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. [Link]

-

Shaik, S. P., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

-

Saeed, A., et al. (2017). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 19, 4071-4081. [Link]

-

AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. [Link]

-

Tantry, S. J., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Paswan, S., Bharty, M. K., Kumari, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

Wang, Z. L., Wang, B., & Zhang, H. B. (2009). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1447. [Link]

-